molecular formula C16H13NO4S B093691 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid CAS No. 119-19-7

4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid

Cat. No. B093691
CAS RN: 119-19-7
M. Wt: 315.3 g/mol
InChI Key: QEAYLNJEDDOYNQ-UHFFFAOYSA-N
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Description

The compound 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid is a derivative of naphthalene sulfonic acid, which is a key intermediate in the synthesis of various dyes and pigments. The presence of the hydroxy and amino groups on the naphthalene ring structure allows for further chemical modifications, making it a versatile compound in dye chemistry.

Synthesis Analysis

The synthesis of related sulfonated naphthalenic compounds involves the use of naphthalene derivatives as starting materials. For instance, sulfonated polyimides were synthesized using naphthalene tetracarboxylic dianhydride and diamino diphenyl ether disulfonic acid derivatives . Schiff bases derived from naphthalene sulfonic acid, such as those mentioned in the studies, are typically synthesized through condensation reactions between an amino-substituted naphthalene sulfonic acid and an aldehyde .

Molecular Structure Analysis

The molecular structure of naphthalene sulfonic acid derivatives is characterized by the presence of azo and hydrazone tautomers. The electronic spectra of these compounds can be influenced by the nature of the substituents, as electron-donating or electron-withdrawing groups can cause shifts in the absorption bands due to charge migration and azo-hydrazone tautomerism . The molecular geometry of metal complexes with naphthalene sulfonic acid derivatives as ligands can vary, with octahedral and tetrahedral geometries being common .

Chemical Reactions Analysis

The reactivity of 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid and its derivatives is influenced by the azo-hydrazone tautomerism. The azo form is generally more stable than the hydrazone form, and this equilibrium can be studied using computational methods such as PM3 . The presence of sulfonic acid groups also allows these compounds to form complexes with various metals, which can be used for further applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene sulfonic acid derivatives are influenced by their degree of sulfonation. For example, sulfonated polyimides exhibit a range of proton conductivities and thermal stabilities depending on their degree of sulfonation . The solubility of these compounds in water and other solvents can also vary, which is important for their application in dyeing processes. The antimicrobial activities of Schiff base derivatives of naphthalene sulfonic acid have been studied, showing that these compounds can be more potent than the parent ligand .

Scientific Research Applications

Synthesis and Dye Applications

A study highlighted the synthesis and application of naphthalene derivatives, focusing on efficient routes including photocatalytic oxidation, which is recommended for its simplicity and eco-friendliness (Zhang You-lan, 2005). The review on continuous processes for H acid production indicates that development trends include refined naphthalene continuous sulfonation, suggesting advancements in dye synthesis techniques (Yang Wen-dong, 2012).

Environmental Remediation and Wastewater Treatment

The paper on combined electron-beam and biological purification of industrial wastewater from surfactants showcases the degradation of non-biodegradable surfactants into biodegradable products, highlighting a practical application in synthetic rubber production (A. K. Pikaev et al., 1997). This indicates the role of naphthalene derivatives in environmental cleanup efforts.

Antioxidant Activity Analysis

Research on determining antioxidant activity reviews critical tests used in various fields, demonstrating the chemical interactions and potential applications of naphthalene derivatives in understanding biological processes and pharmacological properties (I. Munteanu, C. Apetrei, 2021).

Microbial and Enzymatic Degradation

A review on microbial degradation of polyaromatic hydrocarbons emphasizes the role of microbial processes in ecological recovery of PAH-contaminated sites, including naphthalene derivatives (R. Peng et al., 2008). This underscores the biotechnological potential in addressing environmental pollution.

properties

IUPAC Name

6-anilino-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H13NO4S/c18-16-10-14(22(19,20)21)8-11-6-7-13(9-15(11)16)17-12-4-2-1-3-5-12/h1-10,17-18H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAYLNJEDDOYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152277
Record name 6-Anilino-4-hydroxynaphthalene-2-sulphonic acid
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Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid

CAS RN

119-19-7
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